molecular formula C12H19BN2O2 B7956770 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B7956770
M. Wt: 234.10 g/mol
InChI Key: OHJLHQCKLPGSEZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methyl group and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the reaction of 2-methyl-6-bromopyridin-3-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The amino group on the pyridine ring can also engage in hydrogen bonding and other interactions with biological targets, influencing its activity in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to the presence of both a boronic ester group and an amino group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-9(14)6-7-10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJLHQCKLPGSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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